Substitution Pattern Defines a Unique Synthetic Handle for Selective Cross-Coupling
The specific 2-bromo-6-chloro substitution pattern on the benzo[b]thiophene core creates a unique reactivity profile. The bromine at the electronically activated 2-position is a prime site for palladium-catalyzed cross-couplings (e.g., Suzuki, Stille), while the chlorine at the 6-position offers a distinct, orthogonal handle for further sequential derivatization [1]. This orthogonal reactivity is a key differentiator from mono-halogenated analogs like 6-bromobenzo[b]thiophene (CAS 17347-32-9) which possesses only a single reactive site , or from other dihalogenated regioisomers where the relative reactivity of the halogen atoms may differ.
| Evidence Dimension | Number and Type of Reactive Handles for Cross-Coupling |
|---|---|
| Target Compound Data | Two distinct halogen atoms (Br at C2, Cl at C6) enabling orthogonal functionalization [1] |
| Comparator Or Baseline | 6-Bromobenzo[b]thiophene (CAS 17347-32-9) with one reactive handle (Br at C6) |
| Quantified Difference | Qualitative difference in synthetic utility (orthogonal vs. single handle) |
| Conditions | Based on established structure-reactivity relationships for benzo[b]thiophenes |
Why This Matters
The presence of two distinct halogen handles allows for more complex, sequential synthetic planning, making this compound a more versatile building block than its mono-halogenated counterparts for advanced intermediate construction.
- [1] Kuujia. (n.d.). Cas no 1322718-91-1 (2-bromo-6-chloro-1-benzothiophene). Product Information. View Source
